molecular formula C20H27ClN2 B15166436 N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-31-0

N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B15166436
CAS No.: 627522-31-0
M. Wt: 330.9 g/mol
InChI Key: IAQNUVNIMOZSRX-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound that falls under the category of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound is characterized by the presence of both chlorophenyl and phenylbutyl groups attached to an ethane-1,2-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of ethane-1,2-diamine with 2-(2-chlorophenyl)ethyl chloride and 4-phenylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as hydroxide ions can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine: shares similarities with other amines such as:

Uniqueness

The uniqueness of N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

627522-31-0

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C20H27ClN2/c21-20-12-5-4-11-19(20)13-15-23-17-16-22-14-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,22-23H,6-7,10,13-17H2

InChI Key

IAQNUVNIMOZSRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCCC2=CC=CC=C2Cl

Origin of Product

United States

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